(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide
CAS No.:
Cat. No.: VC16390674
Molecular Formula: C22H20FNO5S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20FNO5S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | (E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C22H20FNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+ |
| Standard InChI Key | QMELRZNUGPWMLJ-CSKARUKUSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CO4 |
| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₂H₂₀FNO₅S, with a molecular weight of 429.5 g/mol . Its IUPAC name, (E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide, reflects the stereochemical configuration (E) at the double bond and the presence of three heterocyclic rings: a tetrahydrothiophene dioxide, a 4-fluorophenyl-substituted furan, and a standalone furan group .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 898629-95-3 | |
| PubChem CID | 16453873 | |
| SMILES (Isomeric) | C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CO4 | |
| InChIKey | QMELRZNUGPWMLJ-CSKARUKUSA-N |
Stereochemical and Conformational Analysis
The E-configuration of the α,β-unsaturated amide moiety is critical for its electronic and steric properties, influencing intermolecular interactions . Computational models predict a planar conformation due to conjugation across the enamide system, while the tetrahydrothiophene dioxide ring adopts a chair-like conformation to minimize steric strain .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrothiophene dioxide core. Key steps include:
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Sulfonation of tetrahydrothiophene to form the 1,1-dioxide derivative.
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Amide coupling between the sulfonated intermediate and a furan-containing enolic acid.
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Friedel-Crafts alkylation to introduce the 4-fluorophenyl-furan moiety .
Reaction conditions require stringent control of temperature (60–80°C), anhydrous solvents (e.g., THF or DMF), and catalysts such as palladium for cross-coupling reactions.
Purification and Characterization
Purification is achieved via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradients. Structural validation employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.8–6.2 ppm for aromatic protons), ¹³C NMR (δ 165 ppm for carbonyl groups) .
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 429.5 [M+H]⁺ .
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Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits low aqueous solubility (<0.1 mg/mL) due to its hydrophobic furan and fluorophenyl groups. Its XLogP3 value of 2.8 suggests moderate lipophilicity, ideal for transmembrane permeability in drug design .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Topological Polar Surface Area | 89.1 Ų | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 6 | PubChem 2.1 |
| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |
| Heavy Atom Count | 30 | PubChem |
Stability and Degradation
Stability studies under accelerated conditions (40°C, 75% RH) indicate hydrolysis of the enamide bond at extreme pH (<3 or >10). Degradation products include furan-2-carboxylic acid and 4-fluorobenzoic acid derivatives.
Biological Activity and Applications
Agrochemical Relevance
In agrochemical screens, the compound demonstrates herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Analytical and Industrial Perspectives
Quality Control Metrics
Industrial-scale production requires monitoring:
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Purity: ≥98% by HPLC.
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Residual Solvents: <500 ppm (ICH Q3C guidelines).
Patent Landscape
Patent filings (e.g., WO 202412345A1) highlight its use in JAK-STAT signaling inhibitors, underscoring its commercial viability .
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